molecular formula C9H7N3O4 B3183448 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid CAS No. 52203-73-3

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid

Cat. No. B3183448
CAS RN: 52203-73-3
M. Wt: 221.17
InChI Key: ZLBYKGYCWFRLGM-UHFFFAOYSA-N
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Description

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid , also known by its chemical formula C₉H₇N₃O₄ , is a compound with intriguing properties. Its molecular weight is approximately 221.17 g/mol . This acid features a fused triazolidine ring and a benzoic acid moiety, making it an interesting subject for study.


Physical And Chemical Properties Analysis

  • Physical Form : The compound typically exists as a powder .

Scientific Research Applications

Supramolecular Assembly

4-Aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, including derivatives like 4-(3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid, demonstrate the ability to form two-dimensional supramolecular assemblies. These assemblies are facilitated by intermolecular hydrogen bonding between acid or amide and urazole groups, as well as dipole-dipole interactions between carbonyl groups and hydrogen atoms of phenyl rings. This feature is significant in the development of materials with specific molecular architectures (Seidel et al., 1995).

Polymer Dynamics

The incorporation of 4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzoic acid into polymers, such as in 1,4-polybutadiene, leads to the formation of supramolecular aggregates. These aggregates significantly influence the molecular dynamics and mobility of the polymer backbone, as revealed by Deuteron nuclear magnetic resonance (2H NMR) spectroscopy. This application is crucial in designing new materials with tailored mechanical and dynamic properties (Dardin et al., 1993).

Molecular Self-Assembly

The derivative of urazoylbenzoic acid, which includes 4-(1-but-1-en-3-yl-3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid, has been shown to form association polymers via intermolecular hydrogen bonding. This self-assembly process is critical in the development of materials with specific functionalities and structural properties, as evidenced by X-ray structural analysis (Hilger et al., 1992).

Supramolecular Networks in Thermoplastic Elastomers

4-(3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid units in functionalized polybutadienes act as effective junction zones, forming thermoplastic elastomers. The molecular scale dynamics of these structures have been analyzed using 2H-NMR, showing distinct mobility characteristics in different environments. This research provides insights into designing elastomers with specific mechanical properties (Dardin et al., 1995).

Adsorption Behavior of Functionalized Polymers

Functionalized polymers containing 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid show unique adsorption and desorption behaviors, particularly when interacting with surfaces like silicon wafers. This property is crucial for applications in materials science and surface chemistry, where controlled adsorption is essential (Siqueira et al., 1996).

Safety and Hazards

  • Hazard Statements : The compound may pose risks to health, such as skin and eye irritation. Refer to the provided Material Safety Data Sheet (MSDS) for detailed hazard information .

properties

IUPAC Name

4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,10,15)(H,11,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBYKGYCWFRLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712164
Record name 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid

CAS RN

52203-73-3
Record name 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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